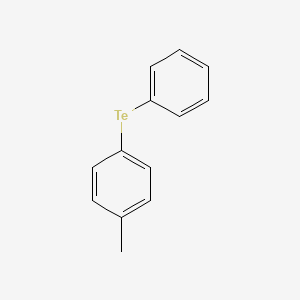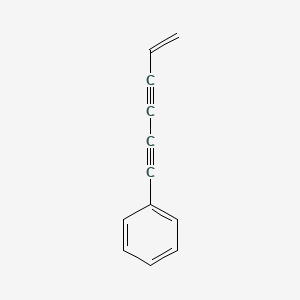
(Hex-5-ene-1,3-diyn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hex-5-ene-1,3-diyn-1-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a hex-5-ene-1,3-diyn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-ene-1,3-diyn-1-yl)benzene typically involves the coupling of a benzene derivative with a hex-5-ene-1,3-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (Hex-5-ene-1,3-diyn-1-yl)benzene can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated benzenes, nitrobenzenes.
Applications De Recherche Scientifique
(Hex-5-ene-1,3-diyn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (Hex-5-ene-1,3-diyn-1-yl)benzene depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions through its alkyne and alkene groups, as well as the aromatic ring. These functional groups allow for a wide range of chemical transformations, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
(Hex-5-ene-1,3-diyn-1-yl)benzene: Unique due to the presence of both alkyne and alkene groups attached to a benzene ring.
Phenylacetylene: Contains a benzene ring attached to an alkyne group but lacks the alkene functionality.
Styrene: Contains a benzene ring attached to an alkene group but lacks the alkyne functionality.
Uniqueness: this compound is unique because it combines the reactivity of both alkyne and alkene groups with the stability of the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like phenylacetylene or styrene.
Propriétés
Numéro CAS |
59935-70-5 |
|---|---|
Formule moléculaire |
C12H8 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
hex-5-en-1,3-diynylbenzene |
InChI |
InChI=1S/C12H8/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1H2 |
Clé InChI |
FRQDVHRQIDSPQY-UHFFFAOYSA-N |
SMILES canonique |
C=CC#CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


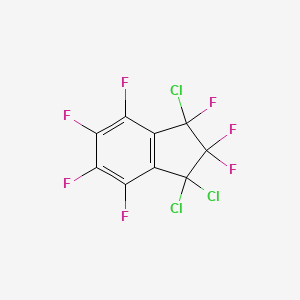
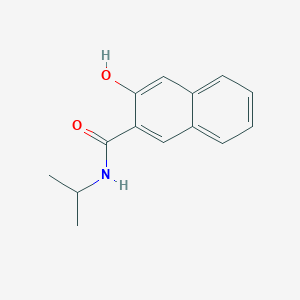
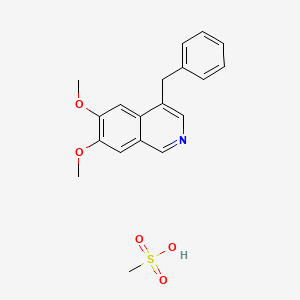
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
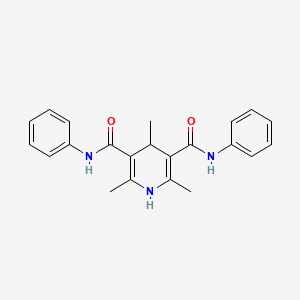
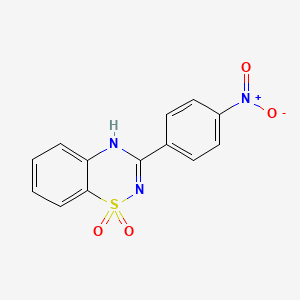
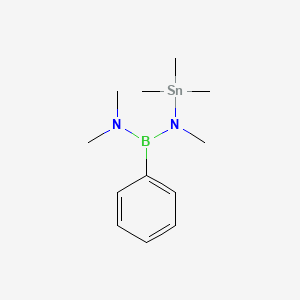
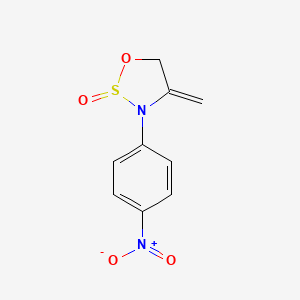
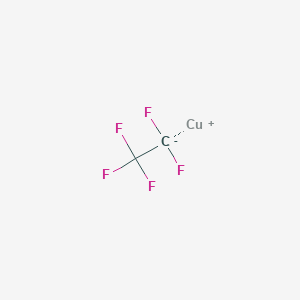
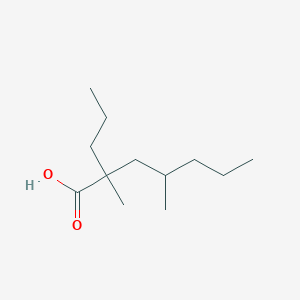
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
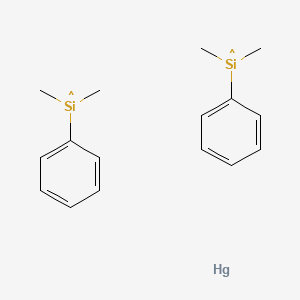
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
